SCH 39304

説明

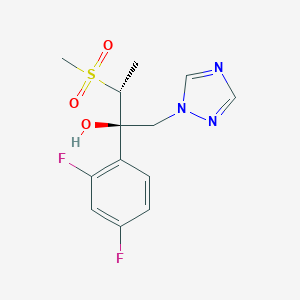

Structure

3D Structure

特性

CAS番号 |

121650-83-7 |

|---|---|

分子式 |

C13H15F2N3O3S |

分子量 |

331.34 g/mol |

IUPAC名 |

(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1 |

InChIキー |

HFGZFHCWKKQGIS-NOZJJQNGSA-N |

異性体SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

正規SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

他のCAS番号 |

121650-83-7 |

同義語 |

genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

製品の起源 |

United States |

Molecular Mechanism of Action in Preclinical Fungal Pathogen Models

Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary molecular target of genaconazole is the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. nih.govmdpi.commdpi.com This enzyme plays a crucial role in the biosynthesis of ergosterol (B1671047), the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. nih.govpatsnap.com Azole antifungals, including genaconazole, function by inhibiting this enzyme. nih.govnih.govresearchgate.net The mechanism of inhibition involves the nitrogen atom in the azole ring of the drug binding to the heme iron atom within the active site of the CYP51 enzyme. nih.govresearchgate.net This interaction prevents the enzyme from catalyzing the demethylation of lanosterol, a critical step in the ergosterol synthesis pathway. nih.govnih.gov

The efficacy of azole antifungals is closely linked to their binding affinity and specificity for the fungal CYP51 enzyme over its human counterpart. nih.govpsu.edu Studies on various azole compounds have demonstrated that high-affinity binding to fungal CYP51 is a key determinant of their antifungal potency. nih.govbangor.ac.uk For instance, research on Candida albicans CYP51 (CaCYP51) has shown that medical azoles like fluconazole (B54011), itraconazole (B105839), and ketoconazole (B1673606) bind tightly to the fungal enzyme. nih.govnih.gov The specificity of these drugs for the fungal enzyme is crucial to minimize off-target effects in the host, as human cells also possess a CYP51 enzyme involved in cholesterol biosynthesis. psu.edunih.gov The structural differences between fungal and human CYP51 enzymes allow for the design of azoles with greater selectivity for the fungal target. nih.gov For example, the selectivity for CaCYP51 over human CYP51 can range from 2-fold for clotrimazole (B1669251) to 540-fold for fluconazole. nih.gov

By inhibiting lanosterol 14α-demethylase, genaconazole effectively halts the ergosterol biosynthesis pathway. nih.govpatsnap.com This disruption leads to a depletion of ergosterol in the fungal cell membrane. nih.govmdpi.com Ergosterol is essential for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane. mdpi.compatsnap.com Its depletion results in increased membrane permeability and the malfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death. nih.govmdpi.com The inhibition of ergosterol synthesis is a hallmark of the azole class of antifungal agents. patsnap.comresearchgate.net

A significant consequence of inhibiting lanosterol 14α-demethylase is the accumulation of 14α-methylated sterol precursors, such as lanosterol. nih.govfrontiersin.org In some fungal species like Candida albicans, these accumulated precursors are further metabolized by other enzymes in the pathway, leading to the formation of toxic methylated sterols, such as 14α-methyl-3,6-diol and 14α-methylergosta-8,24(28)-dien-3β,6α-diol. taylorandfrancis.comfrontiersin.orgnih.gov The incorporation of these toxic sterols into the fungal cell membrane disrupts its structure and function even further, contributing significantly to the antifungal effect of azoles. nih.govfrontiersin.orgnih.gov This accumulation of toxic byproducts is a key element of the mechanism of action for azole antifungals. taylorandfrancis.comscispace.com

Disruption of Ergosterol Biosynthesis Pathway

Evaluation of Genaconazole's Antifungal Spectrum in Vitro

Genaconazole has demonstrated a broad spectrum of in vitro activity against various clinically relevant fungal pathogens.

Genaconazole has shown potent in vitro activity against a range of Candida species. researchgate.net Studies have indicated its effectiveness against Candida albicans, a common cause of fungal infections. It has also demonstrated activity against other Candida species, including those that can be intrinsically less susceptible to other azoles, such as Candida glabrata and Candida krusei. researchgate.netepa.ee The in vitro activity of various azoles against Candida species is well-documented, with minimum inhibitory concentration (MIC) values often used to quantify their potency. mdpi.comnih.govnih.gov For instance, while C. glabrata and C. krusei are known for their reduced susceptibility to fluconazole, other azoles like voriconazole (B182144) have shown greater in vitro activity against these species. eur.nlnih.gov Posaconazole (B62084) has also exhibited good in vitro activity against most tested Candida species. seq.es

Table 1: In Vitro Activity of Various Azole Antifungals Against Candida Species Note: This table presents a general overview of findings from multiple studies and does not represent direct comparative data from a single study.

| Antifungal Agent | Candida albicans | Candida glabrata | Candida krusei |

| Fluconazole | Susceptible nih.gov | Reduced Susceptibility nih.govnih.gov | Intrinsic Resistance nih.gov |

| Voriconazole | Susceptible nih.gov | Active nih.goveur.nl | Active eur.nlnih.gov |

| Posaconazole | Active seq.esplos.org | Active seq.esnih.gov | Active seq.esnih.gov |

| Genaconazole | Active researchgate.net | Active researchgate.net | Active researchgate.net |

In vitro studies have also established the activity of genaconazole against species of the genus Aspergillus. researchgate.net Aspergillus species are significant pathogens, particularly in immunocompromised individuals. The in vitro susceptibility of Aspergillus to various azoles is an area of extensive research. mdpi.comamazonaws.com For example, voriconazole and posaconazole generally demonstrate good in vitro activity against Aspergillus fumigatus, the most common species causing invasive aspergillosis. amazonaws.comnih.gov The activity of these azoles extends to other Aspergillus species as well. mdpi.com

Table 2: In Vitro Activity of Select Azole Antifungals Against Aspergillus Species Note: This table provides a summary of general in vitro activity and is not based on a single comparative study.

| Antifungal Agent | Aspergillus fumigatus | Other Aspergillus Species |

| Voriconazole | Good Activity amazonaws.comnih.gov | Active mdpi.com |

| Posaconazole | Good Activity nih.gov | Active mdpi.com |

| Itraconazole | Active amazonaws.com | Active mdpi.com |

| Genaconazole | Active researchgate.net | Data Not Widely Available |

Pharmacokinetic and Metabolic Profiles in Animal Models

Absorption Characteristics in Rodent and Non-Human Primate Models

Studies have shown that Genaconazole is effectively absorbed in both rodent and non-human primate models following oral administration. Research in rats and cynomolgus monkeys indicates good systemic absorption of the compound. biorxiv.org This efficient absorption is a key characteristic of its pharmacokinetic profile across different species.

Biotransformation Pathways and Metabolite Identification in Animal Systems

Investigations into the metabolic fate of Genaconazole have revealed that it undergoes very limited biotransformation in the body. Studies in humans have shown negligible metabolism, with no detectable metabolites found in serum or urine. This suggests that the compound is largely eliminated from the body in its original, unchanged form. While direct animal metabolism studies are limited, the data from human studies, combined with general knowledge of azole metabolism, provide a strong indication of its metabolic stability.

The metabolism of azole fungicides is often mediated by the cytochrome P450 (CYP) enzyme system. For this class of compounds, CYP3A forms are considered major contributors to their oxidative metabolism in both rats and humans. Although Genaconazole itself shows minimal metabolism, any biotransformation that does occur would likely involve this enzymatic pathway. The high degree of variability in P450 enzymes among different species is a critical factor in drug metabolism studies.

Genaconazole is a racemic mixture, composed of a 50:50 ratio of two enantiomers: the active RR enantiomer (SCH 42427) and the inactive SS enantiomer (SCH 42426). biorxiv.org Pharmacokinetic studies have specifically examined the behavior of these enantiomers in animal models.

The table below summarizes the comparative pharmacokinetics of Genaconazole enantiomers in rats after a 20 mg/kg oral dose of the racemate.

| Enantiomer | Parameter | Value |

|---|---|---|

| RR Enantiomer (SCH 42427) | Cmax | Lower than SS |

| t1/2 | Longer than SS | |

| AUC | Similar to SS | |

| SS Enantiomer (SCH 42426) | Cmax | Higher than RR |

| t1/2 | Shorter than RR | |

| AUC | Similar to RR |

Investigation of Cytochrome P450 Enzyme Involvement in Animal Metabolism

Excretion Routes and Renal Clearance Mechanisms in Animal Studies

The primary route of elimination for Genaconazole in animal models is through the kidneys. biorxiv.org In both rats and cynomolgus monkeys, the compound is predominantly excreted in the urine as the unchanged parent drug. biorxiv.org This indicates that renal excretion is the main clearance mechanism. Renal clearance itself is a combination of processes including glomerular filtration, active tubular secretion, and tubular reabsorption. Given that Genaconazole is largely excreted unchanged, it suggests that it is efficiently filtered by the glomeruli and may undergo active secretion with limited reabsorption. biorxiv.org

Interspecies Pharmacokinetic Comparisons (e.g., Rats vs. Cynomolgus Monkeys)

Comparing the pharmacokinetics of Genaconazole across different species reveals both similarities and differences. As noted, the pharmacokinetic profiles of the two enantiomers are nearly identical in cynomolgus monkeys but show some divergence in rats.

A broader look at the plasma elimination half-life of Genaconazole shows considerable variation across species, a common phenomenon in pharmacokinetics.

The table below presents the extended plasma elimination half-lives of Genaconazole observed in various animal models.

| Animal Model | Plasma Elimination Half-Life (t1/2) |

|---|---|

| Mice | 6 hours |

| Rats | 13 hours |

| Rabbits | 22-25 hours |

| Rhesus Monkeys | 46 hours |

| Cynomolgus Monkeys | 52-61 hours |

These interspecies differences are critical for extrapolating animal data to predict human pharmacokinetics. Comparative studies have indicated that for some compounds, the rat can be a more suitable rodent model for pharmacokinetic studies intended to predict behavior in primates.

Structure Activity Relationship Sar Studies of Genaconazole and Analogues

Identification of Key Pharmacophoric Elements Critical for Antifungal Biological Activity

The antifungal activity of genaconazole, a member of the triazole class, is attributed to specific molecular features that constitute its pharmacophore. A pharmacophore is the three-dimensional arrangement of atoms or functional groups essential for biological activity. For azole antifungals, including genaconazole, the key pharmacophoric elements are well-recognized and crucial for their mechanism of action, which involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme vital for ergosterol (B1671047) biosynthesis in fungi. researchgate.netnih.gov

The essential components of the genaconazole pharmacophore include:

A Triazole Moiety: The 1,2,4-triazole (B32235) ring is a fundamental feature. The nitrogen atom at position 4 (N4) of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. researchgate.net This interaction is critical for inhibiting the enzyme's function.

A Dichlorophenyl Ring: The substituted aromatic ring, specifically the 2,4-dichlorophenyl group in genaconazole, engages in hydrophobic and van der Waals interactions within the active site of the target enzyme. researchgate.net This lipophilic group helps to properly orient the molecule within the binding pocket.

A Central Hydroxyl Group: The tertiary alcohol group is another key element. It forms a crucial hydrogen bond with a nearby amino acid residue in the enzyme's active site, further anchoring the inhibitor and contributing to its binding affinity.

A Specific Linker: A two-carbon bridge typically separates the core heterocyclic (triazole) pharmacophore from the aromatic portion of the molecule in many potent azole antifungals. researchgate.net This linker provides the correct spatial arrangement for the key functional groups to interact effectively with their respective binding sites on the enzyme.

Structure-activity relationship studies on various azole analogues have confirmed that modifications to any of these core elements can significantly impact antifungal potency. nih.gov The integrity of the triazole ring, the nature and position of substituents on the phenyl ring, and the presence of the hydroxyl group are all considered vital for the potent antifungal activity of this class of compounds. nih.govnih.gov

Stereochemical Influence on Biological Potency: Differential Activity of RR and SS Enantiomers

Genaconazole is a chiral molecule and is administered as a racemate, which is a 50:50 mixture of its two enantiomers: the (2R,3R)-enantiomer (also referred to as RR) and the (2S,3S)-enantiomer (SS). researchgate.netnih.gov Stereochemistry plays a pivotal role in the biological activity of many drugs because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. nih.govresearchgate.net

In the case of genaconazole, the antifungal activity is almost entirely attributed to one of the enantiomers.

The (2R,3R)-enantiomer (SCH 42427) is the biologically active form, responsible for the potent antifungal effects of the drug. researchgate.net

The (2S,3S)-enantiomer (SCH 42426) is considered to be the inactive or significantly less active form. researchgate.net

This pronounced difference in activity highlights the stereospecific nature of the interaction between genaconazole and its target enzyme, CYP51. The three-dimensional arrangement of the atoms in the (2R,3R)-enantiomer allows for an optimal fit into the enzyme's active site, enabling the key pharmacophoric elements to align correctly for maximum binding and inhibitory effect. nih.gov In contrast, the (2S,3S)-enantiomer, being a mirror image, cannot achieve the same precise orientation, leading to a much weaker interaction and consequently, a lack of significant antifungal activity. researchgate.netnih.gov

Pharmacokinetic studies in various animal models and humans have shown that the two enantiomers can have similar plasma concentrations and half-lives after administration of the racemate, and there is no evidence of chiral inversion (the conversion of one enantiomer to the other) in the body. researchgate.netnih.gov The differential potency is therefore a direct result of the stereoselective interaction at the molecular target. This phenomenon is common among chiral azole antifungals, where one enantiomer, typically the R-isomer, is often found to be substantially more active than its S-counterpart. researchgate.net

Impact of Chemical Substituent Modifications on Antifungal Efficacy

SAR studies on various azole derivatives have provided valuable insights into the effects of different substituents:

Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring are critical. In genaconazole, the 2,4-dichloro substitution is optimal. Generally, the presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the phenyl ring tends to enhance antifungal activity. researchgate.netlongdom.org For instance, derivatives with 2,4-difluoro or 2,4-dichloro substitutions often exhibit potent activity. researchgate.net Modifications at other positions or the introduction of electron-donating groups can lead to a decrease in potency. The presence of halogen groups at specific positions on the phenyl ring appears to be particularly favorable for activity against various fungal species. nih.gov

Modifications of the Side Chain: Alterations to the side chain attached to the core triazole structure also impact activity. For example, in a series of eugenol (B1671780) analogues, the presence of a 4-allyl group was found to be positive for antifungal behavior. mdpi.comnih.gov In other series of triazole derivatives, the introduction of different aryl substituents showed that compounds with 4-OMe, 3-OMe, 2-OMe, 4-Cl, and 3-NO2 groups had excellent antifungal activity compared to those with H, 4-Me, 3-Cl, 4-NO2, and 2-NO2 substituents. mdpi.com

The following table summarizes the general effects of substituent modifications on the antifungal activity of azole analogues, based on published research findings.

| Molecular Moiety | Type of Modification | General Impact on Antifungal Activity |

| Phenyl Ring | Electron-withdrawing groups (e.g., Cl, F) | Generally increases activity researchgate.netnih.gov |

| Electron-donating groups (e.g., OCH3) | Can increase or decrease activity depending on position and compound series mdpi.com | |

| Position of substituents | 2,4-disubstitution is often optimal researchgate.net | |

| Side Chain | Introduction of different aryl or alkyl groups | Can significantly alter potency, with specific substitutions being more favorable mdpi.com |

| Halogenation | Often leads to higher antifungal activity nih.gov |

These findings underscore that a delicate balance of electronic, steric, and hydrophobic properties is necessary for optimal antifungal efficacy. Strategic modification of substituents provides a powerful tool for the rational design of new and improved genaconazole analogues.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com These models are invaluable in drug discovery for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.com

The QSAR process generally involves:

Data Set Compilation: A set of structurally related compounds with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration, MIC) is gathered. mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), electronic (e.g., atomic charges), geometrical (e.g., molecular surface area), and physicochemical properties (e.g., lipophilicity). nih.govresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development. mdpi.comnih.gov

For triazole antifungals, QSAR models have been successfully developed to predict their activity against various fungal pathogens, such as Candida albicans. nih.govnih.gov These models have highlighted the importance of specific descriptors in determining antifungal potency. For instance, studies on fluconazole (B54011) analogues have shown that topological and physicochemical parameters are significant predictors of activity. nih.gov The best models often include descriptors related to connectivity, electronegativity, and polarizability. nih.govresearchgate.net

In the context of genaconazole, QSAR modeling can be applied to:

Predict the antifungal activity of newly designed analogues with different substituent patterns.

Provide insights into the key molecular properties (e.g., size, shape, electronic distribution) that govern its interaction with the CYP51 enzyme. researchgate.net

Guide the optimization of the lead structure to enhance potency and selectivity.

By quantifying the relationship between structure and activity, QSAR offers a powerful predictive tool that complements experimental SAR studies, facilitating a more efficient and rational approach to the design of next-generation antifungal agents based on the genaconazole scaffold. nih.gov

Computational and in Silico Methodologies in Azole Antifungal Research Applied to Genaconazole Studies

Molecular Modeling and Docking Simulations for Fungal Target Enzyme Interaction Analysis

Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the affinity and nature of the interaction. For Genaconazole and other azole antifungals, the primary target is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11), a critical component in the biosynthesis of ergosterol (B1671047), an essential molecule for the fungal cell membrane. nih.gov

The process of analyzing Genaconazole's interaction with CYP51 typically involves several key steps:

Receptor Modeling : A three-dimensional structure of the target enzyme, fungal CYP51, is required. If an experimental crystal structure is unavailable, a homology model can be constructed using the amino acid sequence and a known structure of a related protein (e.g., human CYP51 or CYP51 from another fungal species) as a template. mdpi.com

Ligand Preparation : The 3D structure of Genaconazole is generated and optimized to find its most stable, low-energy conformation.

Molecular Docking : Using software like AutoDock, the Genaconazole molecule is placed into the active site of the CYP51 model. frontiersin.org The program then explores various possible binding poses, rotations, and conformations of the ligand within the binding pocket, scoring each pose based on a calculated binding energy. frontiersin.orgresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

Interaction Analysis : The best-scoring poses are analyzed to understand the specific molecular interactions that stabilize the complex. For azole antifungals, a key interaction is the coordination of the N-4 nitrogen atom of the triazole ring with the heme iron atom in the CYP51 active site. nih.gov Other crucial interactions include hydrogen bonds and hydrophobic contacts between the ligand and specific amino acid residues lining the enzyme's active site. nih.govnih.gov For instance, studies on other azoles have identified residues like Tyr132 as being critical for forming hydrogen bonds that anchor the drug in place. nih.gov

Docking simulations can also elucidate mechanisms of drug resistance. Mutations in the CYP51 gene, particularly those causing amino acid changes in or near the binding site, can weaken the binding affinity of azoles like Genaconazole, leading to reduced efficacy. nih.gov By modeling these mutations, researchers can predict how they might alter the shape of the binding pocket or disrupt key interactions, thus providing a rationale for the observed resistance and guiding the design of new azoles that can overcome it. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic properties, which govern its reactivity and interactions. wikipedia.orggithub.ionih.gov DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, offering a balance of accuracy and computational efficiency. wikipedia.orgscispace.com

In the context of Genaconazole research, DFT can be applied to:

Analyze Electronic Structure : DFT calculations can map the distribution of electrons within the Genaconazole molecule, highlighting regions that are electron-rich or electron-poor. This is visualized through molecular electrostatic potential (MEP) maps, which are crucial for understanding how the molecule will interact with the CYP51 active site.

Determine Reactivity Descriptors : Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.

By providing a precise picture of Genaconazole's electronic properties, DFT calculations complement the more classical, force-field-based approach of molecular docking, offering a more profound understanding of the forces driving its binding to the CYP51 target.

In Silico Approaches for Predictive Structure-Activity Relationship Derivations

Structure-Activity Relationship (SAR) studies aim to identify the parts of a molecule that are responsible for its biological effects, enabling chemists to design more effective drugs. researchgate.netmdpi.com In silico SAR methods use computational models to correlate a compound's structural features with its activity, providing predictive insights without the need for immediate synthesis and testing. nih.gov

For Genaconazole and its analogues, key in silico SAR approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This involves calculating a set of numerical descriptors for each molecule that represent its physicochemical properties (e.g., lipophilicity, electronic properties, size). A statistical model is then built to predict the activity (e.g., IC₅₀ value) based on these descriptors.

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. researchgate.net In a 3D-QSAR study, a series of Genaconazole analogues would be structurally aligned, and their surrounding steric and electrostatic fields would be calculated. These fields are then correlated with the observed antifungal activity. The results are often visualized as 3D contour maps that highlight regions where adding or removing steric bulk, or changing electrostatic properties (e.g., adding positive or negative charge), would likely lead to enhanced potency. researchgate.net This provides a clear and intuitive roadmap for designing the next generation of derivatives. researchgate.netmdpi.com

These predictive models are powerful tools for lead optimization. By screening virtual libraries of proposed Genaconazole derivatives through a validated QSAR model, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. nih.gov

Chemoinformatics and Database Mining for Related Compound Characterization

Chemoinformatics applies information technology and computational methods to solve chemical problems, particularly in the context of large datasets of chemical compounds. researchgate.netnih.gov Database mining is a core chemoinformatics activity that involves extracting valuable information from vast chemical and biological databases like ChEMBL, PubChem, and others. mdpi.comnih.gov

In the study of Genaconazole, chemoinformatics and database mining are utilized to:

Identify Related Compounds : By performing substructure or similarity searches using the Genaconazole structure as a query, researchers can mine databases to find other compounds with similar chemical scaffolds. nih.gov This can reveal previously synthesized molecules with known antifungal activity, providing additional SAR data. It can also identify compounds with known toxicities or metabolic liabilities, flagging potential issues for Genaconazole early in the development process.

Build Focused Libraries : As demonstrated in research on other drug targets, chemoinformatics workflows can be established to mine large databases and assemble smaller, focused libraries of compounds for screening. nih.gov For instance, a library of commercially available triazoles with structural similarity to Genaconazole could be compiled for testing against resistant fungal strains.

Predict ADMET Properties : Chemoinformatics tools are often used to build models that predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By mining data on related compounds, it is possible to create models that can predict the likely pharmacokinetic and safety profile of new Genaconazole derivatives before they are synthesized. mdpi.com

The integration of these computational approaches provides a multi-faceted strategy for antifungal research. From the precise electronic details revealed by DFT to the broad, data-driven insights from chemoinformatics, these methods collectively accelerate the discovery and optimization of potent antifungal agents like Genaconazole.

Mechanisms of Antifungal Resistance to Genaconazole

Alterations in Fungal Target Enzyme (ERG11/CYP51)

The most well-documented mechanisms of resistance to azole antifungals involve the ERG11 gene (also known as CYP51), which encodes the target enzyme, lanosterol (B1674476) 14α-demethylase. oup.commdpi.comekb.eg Alterations to this enzyme can reduce its binding affinity for azole drugs, thereby diminishing their inhibitory effect.

Point mutations within the ERG11 gene are a primary cause of azole resistance. These mutations lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. brieflands.comnih.gov The resulting structural changes in the enzyme can prevent or reduce the binding of azole molecules without significantly impairing the enzyme's natural function of producing ergosterol (B1671047). oup.com

While specific mutations conferring resistance directly to genaconazole are not extensively detailed in the reviewed literature, studies on other azoles have identified "hot spot" regions in the ERG11 gene where resistance-conferring mutations frequently occur. nih.gov In Candida albicans, these regions correspond to amino acids 105-165, 266-287, and 405-488. nih.gov Numerous amino acid substitutions have been linked to resistance against azoles like fluconazole (B54011) and voriconazole (B182144), including Y132F, K143R, and G464S. nih.gov It is plausible that similar mutations could confer resistance to genaconazole, though specific research is required for confirmation. Many studies have now identified over 160 distinct amino acid substitutions in the Erg11 protein. oup.com

Increased production of the target enzyme is another significant resistance strategy. Fungi can achieve this through the overexpression of the ERG11 gene. brieflands.comekb.egasm.org When the enzyme is present in higher quantities, the standard concentration of the antifungal drug may be insufficient to inhibit all enzyme activity, leading to reduced susceptibility.

This overexpression can be caused by several factors:

Gain-of-function mutations in transcription factors that regulate ERG11, such as Upc2 in Candida albicans. asm.org Mutations in UPC2 are a prevalent cause of ERG11 upregulation in azole-resistant clinical isolates. asm.org

Gene amplification , where the fungus increases the copy number of the ERG11 gene itself. This can occur through events like the duplication of the chromosome on which ERG11 resides. uthsc.edunih.gov

Characterization of Point Mutations and Amino Acid Substitutions

Role of Drug Efflux Pumps (e.g., ABC and MFS Transporters: CDR1, CDR2, MDR1)

Fungi possess membrane proteins that act as efflux pumps, actively transporting toxic substances out of the cell. This is a major mechanism of resistance against azole antifungals. uthsc.edumdpi.com By pumping the drug out, the cell lowers the intracellular concentration of the antifungal, preventing it from reaching its target, lanosterol 14α-demethylase.

Two major superfamilies of transporters are primarily involved in azole resistance:

ATP-binding cassette (ABC) transporters : These pumps, such as Candida Drug Resistance 1 (CDR1) and CDR2, use energy from ATP hydrolysis to expel a wide range of drugs, including various azoles. Overexpression of the CDR1 and CDR2 genes is a common finding in azole-resistant Candida species. brieflands.commdpi.com

Major Facilitator Superfamily (MFS) transporters : This family includes the Multidrug Resistance 1 (MDR1) transporter, which also contributes to azole resistance by actively exporting the drugs. brieflands.commdpi.com

Overexpression of the genes encoding these pumps is a frequent cause of multidrug resistance, often leading to cross-resistance among different azole agents. uthsc.edumdpi.com

Contribution of Biofilm Formation to Reduced Susceptibility

Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix. These biofilms can adhere to both biological and inert surfaces, and they exhibit significantly reduced susceptibility to antifungal agents compared to their free-floating (planktonic) counterparts.

The mechanisms by which biofilms contribute to resistance are complex and include:

Reduced Drug Penetration : The dense extracellular matrix can act as a physical barrier, limiting the diffusion of the antifungal drug to the cells embedded deeper within the biofilm.

Altered Cellular Physiology : Cells within a biofilm are in a different metabolic state than planktonic cells, which can make them less susceptible to drugs that target active processes.

Upregulation of Resistance Genes : Studies have shown that genes associated with azole resistance, including those for efflux pumps (CDR1, CDR2, MDR1) and the target enzyme (ERG11), can be overexpressed in biofilm-forming cells, particularly during the early stages of biofilm development.

Patterns of Cross-Resistance with Other Azole Antifungal Agents

Cross-resistance, where resistance to one antifungal agent confers resistance to other agents within the same class, is a common phenomenon with azoles. This is often due to the shared mechanisms of resistance. For example, a point mutation in the ERG11 gene that reduces the binding affinity of one azole is likely to affect other azoles that bind to the same site. nih.gov

Similarly, the overexpression of multidrug efflux pumps like CDR1 and MDR1 is inherently a cross-resistance mechanism, as these pumps can expel a broad spectrum of substrates, including multiple types of azoles. mdpi.com Therefore, fungal isolates that develop resistance to agents like fluconazole or itraconazole (B105839) through these mechanisms would likely exhibit reduced susceptibility to other triazoles, including genaconazole. Studies on experimentally evolved resistant strains have shown that those resistant to fluconazole and voriconazole were cross-resistant to each other.

Analytical Methodologies for Genaconazole Quantification and Characterization

Chromatographic Techniques for Separation and Detection in Biological Matrices

Chromatographic methods are fundamental for isolating and quantifying Genaconazole from complex biological matrices like serum and urine. Both high-performance liquid chromatography and gas chromatography have been successfully developed for this purpose. A common preparatory step for both techniques involves an initial organic solvent extraction, followed by a solid-phase extraction on a C18 column to clean up the sample before analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

A robust HPLC method has been established for the determination of Genaconazole. nih.gov This technique utilizes a reversed-phase column to separate the compound from other components in the sample. The separation is achieved using a mobile phase consisting of a methanol-phosphate buffer mixture. nih.gov Quantification is performed through ultraviolet (UV) absorbance detection at a wavelength of 208 nm. nih.gov

This HPLC-UV method demonstrates good linearity, accuracy, and precision. nih.gov It is a widely used technique in clinical labs for monitoring triazole antifungal drugs due to its accessibility and cost-effectiveness compared to mass spectrometry-based methods. pensoft.net The established limit of quantitation (LOQ) for Genaconazole using this approach is 0.2 µg/mL in serum and 0.5 µg/mL in urine. nih.govasm.org

Table 1: HPLC-UV Method Parameters for Genaconazole Analysis

| Parameter | Details | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column Type | Reversed-Phase | nih.gov |

| Mobile Phase | Methanol-Phosphate Buffer | nih.gov |

| Detection | UV Absorbance at 208 nm | nih.gov |

| Sample Pre-treatment | Organic Solvent Extraction, Solid-Phase Extraction (C18) | nih.gov |

| Limit of Quantitation (LOQ) | 0.2 µg/mL (Serum), 0.5 µg/mL (Urine) | nih.govasm.org |

Gas Chromatography (GC) with Electron-Capture Detection

For enhanced sensitivity, a gas chromatography method coupled with an electron-capture detector (GC-ECD) has been developed. nih.gov The GC-ECD technique is particularly sensitive to electronegative compounds, such as halogenated molecules like Genaconazole. measurlabs.comscioninstruments.com The analysis is performed using a DB-17 megabore column. nih.gov

The detector, typically containing a Nickel-63 radioactive source, generates a constant stream of electrons. scioninstruments.com When an electronegative analyte passes through the detector, it captures some of these electrons, causing a measurable drop in the current which is proportional to the analyte's concentration. measurlabs.comscioninstruments.com This method offers a significantly lower limit of quantitation for Genaconazole in serum, at 0.025 µg/mL, making it a highly sensitive option for detection in biological fluids. nih.gov

Chiral Separation Techniques for Enantiomeric Analysis

Genaconazole is a racemic mixture, administered as a 50:50 combination of its (R,R) and (S,S) enantiomers. nih.govnih.gov The (R,R) isomer is responsible for most of the compound's antifungal activity. nih.govresearchgate.net Therefore, analytical methods that can separate and individually quantify these enantiomers are crucial for pharmacokinetic and metabolic studies.

Chiral High-Performance Liquid Chromatography

Chiral HPLC is the primary technique used for the enantiomeric analysis of Genaconazole. nih.gov Specific methods have been developed that can effectively separate the (R,R) and (S,S) enantiomers from serum samples. nih.gov These methods typically involve extraction of the serum with an organic solvent, followed by separation on a specialized chiral stationary phase, such as a Cyclobond I column. nih.govresearchgate.net

Quantification is achieved using UV detection at a wavelength of 205 nm. nih.govresearchgate.net Studies utilizing this technique have demonstrated that the pharmacokinetic profiles of the two enantiomers are very similar in humans after oral administration of the racemic mixture. nih.gov Furthermore, chiral HPLC analysis has shown no evidence of chiral inversion of the (R,R) or (S,S) enantiomers in animal models. nih.gov

Table 2: Chiral HPLC Method for Genaconazole Enantiomers

| Parameter | Details | Source |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography | nih.govnih.gov |

| Column | Cyclobond I | nih.govresearchgate.net |

| Analytes | (R,R)-Genaconazole and (S,S)-Genaconazole | nih.gov |

| Detection | UV Absorbance at 205 nm | nih.govresearchgate.net |

| Application | Enantioselective pharmacokinetic studies in serum | nih.govnih.govresearchgate.net |

| Key Finding | No chiral inversion observed | nih.gov |

Capillary Electromigration Methods

Capillary electromigration techniques, including capillary electrophoresis (CE), are recognized as powerful alternatives to HPLC for chiral separations. researchgate.netnih.gov These methods offer high chromatographic efficiency, versatility, and minimal consumption of solvents and samples, making them an environmentally friendly and fast analytical option. researchgate.nethelsinki.fiscielo.br

While specific applications for Genaconazole are not detailed in the reviewed literature, CE techniques, particularly cyclodextrin-electrokinetic chromatography (CD-EKC), have shown significant potential for the chiral separation of other azole antifungals. nih.govhelsinki.fi The principle of separation relies on the differential migration of analytes in a capillary under the influence of an electric field. scielo.br Given its success with structurally similar compounds, CE represents a promising methodology for the future enantiomeric analysis of Genaconazole. researchgate.netnih.gov

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a critical tool for the structural elucidation and sensitive quantification of small molecules like Genaconazole. currenta.denih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides both high selectivity and sensitivity. nih.govmdpi.com

High-resolution mass spectrometry can determine the precise mass and elemental formula of a molecule and its fragments, which is fundamental for confirming the structure of the parent compound. currenta.denih.gov Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the molecule and analyzing the resulting product ions. nih.govnih.gov This is invaluable for identifying potential metabolites. In studies of Genaconazole, analysis of serum and urine has shown no detectable metabolites, indicating the compound undergoes negligible biotransformation. nih.gov

For quantitative analysis, LC-MS/MS is a powerful technique for therapeutic drug monitoring of antifungal agents, offering high sensitivity for measuring low-level analytes in complex biological matrices. nih.govmdpi.com

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Genaconazole | 9831968 |

| (2R,3R)-Genaconazole | 6918073 |

| (2S,3S)-Genaconazole | 11626002 |

| Methanol | 887 |

Validation Parameters for Analytical Method Development (e.g., Linearity, Accuracy, Precision, Limit of Quantitation)

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. This is achieved by evaluating specific performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification and characterization of a target analyte, such as genaconazole. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which includes several key parameters. demarcheiso17025.comich.orgeuropa.eu

Linearity

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is a crucial parameter for demonstrating that the method's response increases in a predictable and consistent manner with an increasing amount of genaconazole.

The linearity of a method is typically evaluated by analyzing a series of standard solutions of the analyte at different concentrations. The data from these analyses are then plotted as the instrument response versus the analyte concentration. A linear relationship is generally confirmed if the correlation coefficient (r²) of the regression line is close to 1.0. For instance, in the validation of an HPLC method for a related triazole antifungal, efinaconazole (B1671126), linearity was established over a concentration range of 100–500 µg/mL, with a correlation coefficient (r²) of 0.998. sci-hub.se

Table 1: Example of Linearity Data for an HPLC Method

| Concentration (µg/mL) | Peak Area |

|---|---|

| 100 | 550,000 |

| 200 | 1,100,000 |

| 300 | 1,650,000 |

| 400 | 2,200,000 |

| 500 | 2,750,000 |

| Correlation Coefficient (r²) | 0.998 |

This table is illustrative and based on findings for a similar compound. sci-hub.se

Accuracy

Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. chromatographyonline.com It is a critical indicator of the systematic error of a method. Accuracy is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample) and then analyzed. The percentage of the analyte recovered is then calculated.

For an analytical method to be considered accurate, the recovery should be within an acceptable range, typically 98-102% for the assay of a drug substance. researchgate.net In the validation of an HPLC method for efinaconazole, the accuracy was reported as the percent recovery, which ranged from 99.21% to 99.63%. sci-hub.se

Table 2: Example of Accuracy Data (Recovery Study)

| Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

|---|---|---|

| 80 | 79.37 | 99.21 |

| 100 | 99.52 | 99.52 |

| 120 | 119.56 | 99.63 |

This table is illustrative and based on findings for a similar compound. sci-hub.se

Precision

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com It is a measure of the random error of a method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels:

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day with the same equipment.

Intermediate Precision (Inter-day precision): The precision of the method when the analysis is conducted in the same laboratory but on different days, by different analysts, or with different equipment.

For a method to be considered precise, the %RSD should be within acceptable limits, generally not more than 2%. sci-hub.se In the validation of an HPLC method for efinaconazole, the intraday precision had a %RSD ranging from 0.35% to 0.99%, and the interday precision had a %RSD between 0.51% and 1.44%. sci-hub.se

Table 3: Example of Precision Data

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| 100 | 0.99 | 1.44 |

| 300 | 0.55 | 0.89 |

| 500 | 0.35 | 0.51 |

This table is illustrative and based on findings for a similar compound. sci-hub.se

Limit of Quantitation (LOQ)

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. chromatographyonline.com It is a critical parameter for the analysis of impurities and for studies where the concentration of the analyte is expected to be low.

For genaconazole, analytical methods have been developed with specific LOQs for different biological fluids. A gas chromatography (GC) method was validated with an LOQ of 0.025 µg/mL in serum. nih.gov For high-performance liquid chromatography (HPLC), the LOQ was determined to be 0.2 µg/mL in serum and 0.5 µg/mL in urine. nih.gov In the validation of an HPLC method for the related compound efinaconazole, the LOQ was found to be 28.05 µg/mL, while the limit of detection (LOD) was 9.26 µg/mL. sci-hub.se

Table 4: Reported Limits of Quantitation for Genaconazole

| Analytical Method | Matrix | Limit of Quantitation (LOQ) |

|---|---|---|

| Gas Chromatography (GC) | Serum | 0.025 µg/mL nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Serum | 0.2 µg/mL nih.gov |

Environmental Distribution and Fate of Genaconazole As an Emerging Contaminant

Detection and Occurrence in Environmental Matrices

There is a notable absence of published research detailing the detection and quantification of Genaconazole in key environmental compartments. Extensive searches for data on its presence in soil, water, and sediment have not yielded specific studies monitoring this particular compound. While research exists on the environmental occurrence of other azole antifungals, which are sometimes detected in wastewater, surface water, and soil, specific findings for Genaconazole are not available. metu.edu.trmdpi.comservice.gov.uk Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection of pesticides and pharmaceuticals in environmental samples, but their specific application to screen for Genaconazole in the environment has not been documented in the available literature. nih.govepa.govresearchgate.net

Biodegradation and Abiotic Transformation Pathways in Environmental Systems

The transformation of Genaconazole in the environment, whether through biological or chemical processes, remains largely uncharacterized.

Biodegradation: Studies on the biodegradation of Genaconazole in environmental systems like soil or water are not present in the accessible scientific literature. Research on the pharmacokinetics of Genaconazole in humans indicates that the compound undergoes "negligible biotransformation" and is primarily excreted from the body unchanged, mostly in urine. nih.govnih.gov This resistance to metabolic breakdown in humans suggests that Genaconazole might also be resistant to microbial degradation in the environment, a characteristic known as persistence. However, without specific environmental studies, this remains an extrapolation. The degradation of other azole fungicides can be influenced by the presence of specific microbial communities in soil and water, but no such pathways have been identified for Genaconazole. cnr.it

Abiotic Transformation: Abiotic degradation processes, such as hydrolysis (reaction with water) and photolysis (breakdown by sunlight), are critical pathways for the transformation of chemical compounds in the environment. fao.org There is currently no available data from studies investigating the hydrolysis or photolysis rates and products of Genaconazole under typical environmental conditions. Therefore, its stability towards these abiotic degradation mechanisms is unknown.

Assessment of Environmental Persistence and Mobility

An assessment of the environmental persistence and mobility of a chemical relies on specific experimental data, which is not available for Genaconazole.

Persistence: Persistence is often quantified by the degradation half-life (DT50) of a compound in different environmental matrices. orst.edu A longer half-life indicates greater persistence. Given that Genaconazole is largely excreted unchanged from the human body, it may be inferred that the molecule is inherently stable. nih.gov This stability could translate to longer persistence in the environment, but without experimental half-life data from soil, sediment, or water degradation studies, its environmental persistence cannot be definitively assessed.

Mobility: The mobility of a compound in soil, which determines its potential to leach into groundwater or move into surface water via runoff, is primarily assessed using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). fao.orgchemsafetypro.com A low Koc value suggests high mobility, while a high value indicates that the compound binds strongly to soil and is less mobile. chemsafetypro.comchemsafetypro.com There are no published experimental or estimated Koc values for Genaconazole. Consequently, its potential for transport and distribution within the soil and aquatic environments cannot be determined. While other triazole fungicides exhibit a range of mobilities, these cannot be directly extrapolated to Genaconazole without specific data. oekotoxzentrum.chresearchgate.net

Q & A

Q. Q. How to design studies resolving discrepancies between in silico predictions and in vivo efficacy of Genaconazole analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。